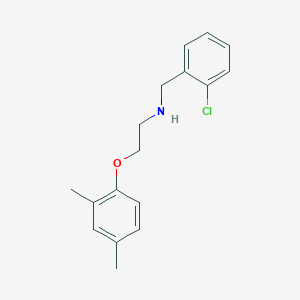![molecular formula C18H21Cl2NO B1385366 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040682-12-9](/img/structure/B1385366.png)
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline
Vue d'ensemble
Description
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline is a biochemical compound used for proteomics research . Its molecular formula is C18H21Cl2NO and it has a molecular weight of 338.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an aniline group via a nitrogen atom. The aniline group is dichlorinated, and the benzyl group has a pentyloxy substituent .Applications De Recherche Scientifique
Effects on Mesomorphic Properties
- Chloro and methyl derivatives of N-[4-(substituted benzoyloxy)benzylidene]anilines, including 2,3-dichloro derivatives, have been studied for their impact on the nematic-isotropic transition temperature. The 2,3-dichloro derivative specifically shows a higher transition temperature compared to its 2- or 3-chloro counterparts, indicating its unique influence on mesomorphic properties (Hasegawa et al., 1989).
Synthesis of Labelled Compounds
- 2,3-Dichloro derivatives have been used in the synthesis of 14C-labelled polychlorobiphenyls. This process involves chlorination with N-chlorosuccinimide and further reactions to produce various chlorinated anilines, including 2,3-dichloro derivatives. Such compounds are pivotal in the synthesis of environmentally significant compounds (Bergman et al., 1981).
Intermediate in Pesticides and Herbicides
- Dichloro derivatives, such as 2,3-dichloro-aniline, are intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides. Their synthesis methods and characteristics in such applications are noteworthy (Zhou Li-shan, 2002).
Crystal Engineering and Supramolecular Synthons
- Anilic acids, including dichloro derivatives, are used in crystal engineering with dipyridyl compounds. The study of their crystal structures and formation of supramolecular synthons reveals insights into molecular interactions and design of new materials (Zaman et al., 2001).
Antibacterial and Antifungal Properties
- Certain N-(2-hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines exhibit significant in vitro antibacterial and antifungal activities, highlighting the potential of chloroaniline derivatives in pharmaceutical applications (Reisner & Borick, 1955).
Fluorescence and Photostability
- 2,6-Bis(arylsulfonyl)anilines, which can be related to dichloro derivatives, demonstrate high fluorescence emissions in solid state. Their intramolecular hydrogen bonds contribute to fluorescence enhancement and improved photostability, making them suitable for applications in fluorescence materials and probes (Beppu et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,3-dichloro-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-4-12-22-15-10-8-14(9-11-15)13-21-17-7-5-6-16(19)18(17)20/h5-11,21H,2-4,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTINZXCICWECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)



![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)

![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)